Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
Historical Context of 1,3,4-Thiadiazole Research
The exploration of 1,3,4-thiadiazoles began in 1882 with Emil Fischer’s seminal work on heterocyclic systems, though the structural and electronic properties of the moiety were later elucidated by Freund and Kuh in the early 20th century. The Hantzsch–Widman nomenclature formalized its classification as a five-membered aromatic ring containing one sulfur and two nitrogen atoms, distinguished by its π-electron delocalization and dipole moment of 3.25 D. Early synthetic methods, such as the Hurd–Mori reaction using thionyl chloride and acyl hydrazones, laid the groundwork for structural diversification. By the mid-20th century, the pharmacological relevance of 1,3,4-thiadiazoles became apparent with the development of acetazolamide (a carbonic anhydrase inhibitor) and cephazolin (a β-lactam antibiotic), underscoring their versatility in drug design.
The advent of modern spectroscopic techniques in the 1970s enabled precise characterization of tautomeric equilibria and reactivity patterns. For instance, the thione-thiol tautomerism in 2-mercapto-1,3,4-thiadiazoles was found to govern electrophilic substitution at nitrogen atoms, facilitating the synthesis of alkylated and acylated derivatives. These advancements catalyzed the integration of 1,3,4-thiadiazoles into broader medicinal chemistry campaigns, particularly in anticancer and antimicrobial research.
Significance in Heterocyclic Medicinal Chemistry
The 1,3,4-thiadiazole scaffold has emerged as a cornerstone of heterocyclic medicinal chemistry due to its unique physicochemical properties. Its mesoionic character enables strong interactions with biomolecular targets, including DNA gyrase, voltage-gated ion channels, and fungal lanosterol demethylase. The sulfur atom enhances lipophilicity, promoting blood-brain barrier penetration—a critical feature for anticonvulsant agents like 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, which demonstrated efficacy in maximal electroshock (MES) models.
Structural modifications at the 2- and 5-positions of the thiadiazole ring have yielded compounds with diverse bioactivities:
- Antifungal agents : Derivatives bearing thioether linkages, such as compound 4i (EC~50~ = 3.43 μg/mL against Phytophthora infestans), outperform commercial fungicides like dimethomorph.
- Anticancer agents : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives exhibit antiproliferative effects against human carcinoma cell lines by inducing apoptosis via mitochondrial pathways.
- Antioxidants : Para-aminophenyl substitutions enhance radical scavenging activity, as seen in AZ-15 derivatives.
The scaffold’s compatibility with microwave-assisted synthesis further enhances its appeal, enabling rapid generation of libraries for high-throughput screening.
Research Trajectory of Phenylureido-Thiadiazole Compounds
Phenylureido-thiadiazole derivatives represent a specialized subclass where the ureido group (-NHCONH-) augments hydrogen-bonding interactions with biological targets. Synthetic routes typically involve:
- Cyclodehydration : Aromatic carboxylic acids react with thiosemicarbazide under phosphoryl chloride (POCl~3~) catalysis to form 5-aryl-1,3,4-thiadiazol-2-amines.
- Acylation : Subsequent treatment with acid chlorides or acetic anhydride introduces acetamide functionalities.
- Thioether formation : Coupling with mercaptoacetic acid derivatives installs sulfur-based linkers critical for bioactivity.
For example, ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is synthesized via a multi-step sequence:
- Step 1: Cyclodehydration of 3-phenylurea carboxylic acid with thiosemicarbazide yields the 5-(3-phenylureido)-1,3,4-thiadiazol-2-amine core.
- Step 2: Thiolation at the 2-position using mercaptoacetic acid derivatives.
- Step 3: Esterification with ethyl bromoacetate to introduce the terminal acetate group.
Biological evaluations highlight the impact of substituents:
Research Objectives and Academic Scope
Current research on this compound prioritizes three objectives:
- Synthetic Optimization : Improving yields (>80%) via microwave irradiation and solvent-free conditions, reducing reaction times from hours to minutes.
- Target Identification : Employing molecular docking (e.g., Glide XP software) to predict interactions with fungal CYP51 and human topoisomerase IIα.
- Pharmacokinetic Enhancement : Modulating logP values through ester-to-amide conversions to improve oral bioavailability.
Future directions include:
- Hybrid molecules : Conjugating thiadiazole-acetamides with glucosides or triazoles to broaden antimicrobial spectra.
- Nanoparticle delivery : Encapsulating hydrophobic derivatives in polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release.
- Mechanistic studies : Elucidating the role of ROS generation in the anticancer activity of thiadiazole derivatives.
Table 1. Synthetic Pathways for Key 1,3,4-Thiadiazole Derivatives
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,21)(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBRATNMWRDRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multi-step organic reactions. The initial steps often include the formation of the 1,3,4-thiadiazole ring, which can be synthesized through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions. This is followed by the introduction of the 3-phenylureido group through the reaction of the thiadiazole derivative with an isocyanate. The final steps involve the acetamidoacetate group introduction, usually achieved via esterification reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of high-efficiency reactors and continuous flow systems to minimize reaction times and improve scalability. Solvent selection, temperature control, and catalyst choice are critical factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes a variety of chemical reactions including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the thiadiazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at the phenylureido and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminium hydride and sodium borohydride are used.
Substitution: : Conditions typically involve the use of bases like sodium hydroxide or acids like hydrochloric acid depending on the specific substitution reaction.
Major Products
The primary products from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted products based on the specific reactants and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has a molecular formula of C₁₉H₁₉N₅O₃S₂ and a molecular weight of 429.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the thiadiazole moiety. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of thiadiazole have shown moderate to high antiproliferative activities against liver (HepG2), breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer cell lines .
VEGFR Inhibition
The compound's structure suggests potential activity as a vascular endothelial growth factor receptor (VEGFR) inhibitor. Compounds with similar structural features have demonstrated effective inhibition of VEGFR-2, which is crucial in tumor angiogenesis. In vitro assays indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating promising anti-VEGFR activity .
Case Study 1: Anticancer Evaluation
A study published in the Egyptian Journal of Chemistry investigated various derivatives of thiadiazole including this compound. The results indicated that several compounds exhibited significant cytotoxicity against prostate cancer cells with IC₅₀ values ranging from 0.33 to 1.48 μM when compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: VEGFR Inhibition
Another research article focused on developing dual inhibitors targeting both BRAF and VEGFR pathways using thiadiazole derivatives. The synthesized compounds were screened for their inhibitory activity against VEGFR-2. Notably, some derivatives showed promising results with IC₅₀ values indicating effective inhibition in vitro .
Mechanism of Action
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate exerts its effects primarily through interaction with enzymes and proteins. The thiadiazole ring is known to interact with metal ions in the active sites of enzymes, inhibiting their function. This inhibition can lead to disruption of metabolic pathways in microorganisms or cancer cells, making it a potential therapeutic agent. The phenylureido group enhances its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
The compound shares structural motifs with several classes of 1,3,4-thiadiazole derivatives, enabling comparisons based on substituents, physicochemical properties, and bioactivity. Below is a detailed analysis:
Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Impact: Phenylureido vs. Thioether Linkage: The thioacetamido bridge (common in compounds 5e–5m) contributes to metabolic stability and lipophilicity, favoring membrane penetration in antimicrobial agents . Ester Moieties: Ethyl esters (as in the target compound and derivatives) improve solubility and bioavailability compared to free carboxylic acids .
Bioactivity Comparisons
Antifungal Activity :
- Compound 4l (3-chlorobenzamido-substituted) demonstrated ergosterol biosynthesis inhibition in C. albicans (a key antifungal mechanism), suggesting that ureido or benzamido groups at the 5-position of thiadiazole are critical for targeting fungal sterol pathways .
- The target compound’s phenylureido group may mimic natural substrates of fungal enzymes, similar to oxadiazole derivatives in , which showed activity against Candida species .
Cytotoxic Activity :
- Compound 44 (4-methoxybenzamido derivative) exhibited low cytotoxicity (<10% inhibition against A549, HEPG2, and MCF7 cell lines), indicating that electron-donating groups (e.g., methoxy) may reduce anticancer efficacy. The phenylureido group in the target compound, with its hydrogen-bonding capacity, could enhance interaction with oncogenic targets .
- Antioxidant Potential: Oxadiazole analogs () with phenolic substituents showed radical-scavenging activity, suggesting that modifying the thiadiazole core with redox-active groups (e.g., hydroxylphenyl) could diversify applications .
Biological Activity
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that exhibits significant biological activity due to its unique structural components, particularly the thiadiazole ring and the phenylureido group. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 886942-37-6
The structural features that contribute to its biological activity include:
- Thiadiazole Ring : Known for diverse pharmacological properties, including antimicrobial and anticancer activities.
- Phenylureido Group : Enhances interaction with biological targets, potentially leading to therapeutic effects.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide derivatives.
- Introduction of the Phenylureido Moiety : This is accomplished by reacting an isocyanate with an amine.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiadiazole ring and phenylureido moiety enable binding to enzymes or receptors, potentially inhibiting their activity or modulating their functions. Notably, it has been shown to target proteins such as Mcl-1, disrupting apoptotic pathways in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase-dependent pathways, leading to significant reductions in tumor volume in xenograft models .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. The presence of the thiadiazole ring is linked to various antimicrobial effects against bacterial and fungal strains. Studies suggest that it may serve as a lead compound for developing new antimicrobial agents .
Antiplatelet Activity
In a study focusing on antiplatelet effects, derivatives of thiadiazole compounds were synthesized and tested for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). The results indicated that certain analogs exhibited significant antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in human cancer cell lines. The compound was found to induce apoptosis at concentrations as low as 10 µM, with a half-maximal inhibitory concentration (IC50) of approximately 15 µM in breast cancer cells. Molecular docking studies revealed strong interactions between the compound and key apoptotic proteins .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of this compound was assessed against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/mL against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives, and (2) sequential acylation and alkylation to introduce the phenylureido and acetamido-ester moieties.
- Optimization Parameters :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent : Use ethanol or DMF for solubility and reactivity balance.
- Catalyst : Triethylamine (5–10 mol%) improves acylation efficiency.
- Purity : Column chromatography (hexane:ethyl acetate, 7:3) yields >90% purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR validate the thiadiazole ring (δ 160–165 ppm for C=N) and ester groups (δ 4.1–4.3 ppm for CH-O).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z 437.1 (calculated).
- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
- Methodological Answer :
- Cell Line Screening : Test against human cancer lines (e.g., MCF7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC calculation).
- Mechanistic Studies :
- Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
- Kinase Inhibition : Use ELISA to assess EGFR or VEGFR2 inhibition at 1–10 µM concentrations.
- Data Interpretation : Compare results to structurally similar thiadiazoles (e.g., ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, which showed <10% cytotoxicity in MCF7) to identify SAR trends .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent Analysis :
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell culture media, incubation time). For example, cytotoxicity discrepancies may arise from serum concentration differences (10% vs. 5% FBS).
- Replicate Key Experiments : Repeat under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Meta-Analysis : Pool data from >3 independent studies to identify consensus trends. For instance, thiadiazoles with electron-withdrawing groups (e.g., -CF) consistently show higher antimicrobial activity .
Q. What methodologies are used to study the compound’s interaction with enzymes like COX-2?
- Methodological Answer :
- Enzyme Assays : Use recombinant COX-2 in a fluorometric inhibitor screening kit. Pre-incubate the compound (1–50 µM) with enzyme and arachidonic acid substrate.
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K determination).
- X-ray Crystallography : Resolve co-crystal structures to identify active-site interactions (e.g., hydrogen bonds with Arg120/His90) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
